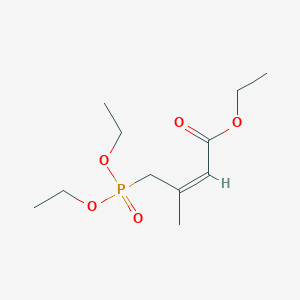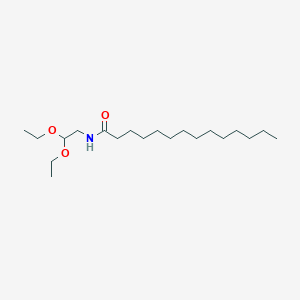
N-ビニルフタリミド
概要
説明
N-Vinylphthalimide, also known as 2-vinylisoindoline-1,3-dione, is an organic compound with the molecular formula C10H7NO2. It is a derivative of phthalimide, where the hydrogen atom on the nitrogen is replaced by a vinyl group. This compound is known for its applications in polymer chemistry and as an intermediate in organic synthesis .
科学的研究の応用
N-Vinylphthalimide has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers, including poly(N-vinylphthalimide) and its derivatives.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials with unique properties, such as high refractive index coatings.
Biological Applications: It has been studied for its potential use in drug delivery systems and as a building block for bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
N-Vinylphthalimide can be synthesized through the reaction of phthalimide with acetylene in the presence of a base. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phthalimide, followed by the addition of acetylene to form the vinyl group .
Industrial Production Methods
In industrial settings, N-Vinylphthalimide is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
化学反応の分析
Types of Reactions
N-Vinylphthalimide undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(N-vinylphthalimide), which can be further hydrolyzed to produce polyvinylamine.
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions, where the vinyl group is replaced by other nucleophiles.
Addition Reactions: The double bond in the vinyl group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under radical polymerization conditions.
Substitution Reactions: Nucleophiles such as amines and thiols are used under basic conditions.
Addition Reactions: Electrophiles such as halogens and hydrogen halides are used under mild conditions.
Major Products
Polymerization: Poly(N-vinylphthalimide) and polyvinylamine.
Substitution Reactions: Substituted phthalimides.
Addition Reactions: Addition products with electrophiles.
作用機序
The mechanism of action of N-Vinylphthalimide involves its ability to undergo polymerization and various chemical reactionsThese reactions enable the compound to interact with various molecular targets and pathways, making it a versatile building block in organic synthesis .
類似化合物との比較
N-Vinylphthalimide is similar to other N-vinyl compounds such as N-vinylcarbazole, N-vinylindole, and N-vinylpyrrolidone. it is unique in its ability to form poly(N-vinylphthalimide) and its derivatives, which have distinct properties and applications . The presence of the phthalimide moiety also imparts unique reactivity and stability compared to other N-vinyl compounds .
List of Similar Compounds
- N-Vinylcarbazole
- N-Vinylindole
- N-Vinylpyrrolidone
特性
IUPAC Name |
2-ethenylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDLZDCWMRPMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26809-43-8 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26809-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3063049 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3485-84-5 | |
| Record name | Vinylphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3485-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Vinylphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-vinylphthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: N-Vinylphthalimide has the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol.
A: Yes, N-Vinylphthalimide has been studied using UV photoelectron spectroscopy, providing insights into its electronic structure and conjugation effects. []
A: The solubility of N-Vinylphthalimide and its polymers depends on the specific structure and polymerization conditions. While N-Vinylphthalimide itself is soluble in some organic solvents, its polymers may exhibit limited solubility. For example, poly(N-Vinylphthalimide) synthesized by bulk polymerization is insoluble in common organic solvents, while solution polymerization yields polymers soluble in halogenated hydrocarbons, dioxane, and dimethylformamide. [] Copolymers with styrene show good solubility in common organic solvents. []
A: The thermal stability of N-Vinylphthalimide polymers can be tuned by copolymerization with other monomers. For instance, copolymers with aromatic heterocycle-based vinyl sulfides and maleimide derivatives have shown improved thermal stability with tunable glass transition temperatures (Tg) and decomposition temperatures (Td10). []
A: Yes, N-Vinylphthalimide participates in regioselective Heck reactions with aryl halides using palladium catalysts. This approach provides access to (E)-N-Styrylphthalimides, which can be further converted to phenethylamines. The regioselectivity favors arylation at the β-position. []
A: N-Vinylphthalimide acts as a 2-aminoethylating reagent in rhodium-catalyzed C-H activation reactions with aromatic amides bearing an 8-aminoquinoline directing group. This method offers a one-pot synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. Mechanistic studies suggest a carbene pathway. []
A: Yes, N-Vinylphthalimide undergoes photoredox-catalyzed Giese-type reactions with alkyl radicals generated from alkyl silicates or Hantzsch esters. This methodology provides a route to N-alkylphthalimides through a radical addition/SET reduction/protonation mechanism. []
A: Yes, polymers containing N-Vinylphthalimide can be transformed into poly(vinyl amine) by hydrazinolysis. This method has been employed to prepare amphiphilic and double-hydrophilic block copolymers with controlled molecular weights. []
A: N-Vinylphthalimide readily undergoes gas-solid addition reactions with hydrogen halides (HCl, HBr, HI) to produce the corresponding haloalkylphthalimides. These reactions proceed rapidly and quantitatively, offering a unique synthetic route to sensitive compounds that might be difficult to obtain in solution. [, ]
A: In the presence of acidic catalysts, N-Vinylphthalimide reacts with formaldehyde to yield 4-phthalimido-1,3-dioxane derivatives. The reaction proceeds smoothly in dioxane as a solvent. []
A: Yes, depending on the specific application, alternatives like N-vinyloxazolone can be employed for synthesizing substituted phenethylamines. N-vinyloxazolone offers advantages in terms of the number of synthetic steps, regiospecificity, and overall yield compared to N-Vinylphthalimide. []
A: Researchers utilize various analytical techniques to characterize N-Vinylphthalimide and its derivatives, including nuclear magnetic resonance (NMR) spectroscopy, size exclusion chromatography (SEC), X-ray analysis for structural determination, and electrochemical methods for studying film properties. [, ]
A: Yes, N-Vinylphthalimide polymerization has been investigated using various methods, including radical polymerization, thermal polymerization, and gamma-ray radiation-induced polymerization. These studies have explored the polymerization kinetics, copolymerization behavior, and the properties of the resulting polymers. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)




![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)

